molecular formula C15H29N3O3 B7928489 [2-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester

[2-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester

Cat. No.: B7928489
M. Wt: 299.41 g/mol
InChI Key: PLLZKTLSVDYYFT-UHFFFAOYSA-N
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Description

[2-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester: is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a cyclohexyl ring, an amino-acetylamino group, and a tert-butyl ester functional group, making it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester typically involves multiple steps:

    Formation of the Cyclohexyl Intermediate: The cyclohexyl ring is prepared through a series of reactions, starting from cyclohexanone. The ketone is reduced to cyclohexanol, which is then converted to cyclohexylamine through amination.

    Introduction of the Amino-Acetylamino Group: The cyclohexylamine is reacted with acetic anhydride to introduce the acetyl group, followed by the addition of an amino group through a nucleophilic substitution reaction.

    Formation of the Carbamic Acid Ester: The resulting intermediate is reacted with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the carbamic acid tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester: undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted carbamates.

Scientific Research Applications

[2-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester: has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential in creating novel polymers and materials with unique properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of [2-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways, such as the MAPK/ERK pathway, leading to changes in cellular functions.

Comparison with Similar Compounds

[2-(2-Amino-acetylamino)-cyclohexyl]-ethyl-carbamic acid tert-butyl ester: can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds like and share structural similarities.

    Uniqueness: The presence of the tert-butyl ester group in provides distinct steric and electronic properties, making it more resistant to hydrolysis and enhancing its stability.

Properties

IUPAC Name

tert-butyl N-[2-[(2-aminoacetyl)amino]cyclohexyl]-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O3/c1-5-18(14(20)21-15(2,3)4)12-9-7-6-8-11(12)17-13(19)10-16/h11-12H,5-10,16H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLZKTLSVDYYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1NC(=O)CN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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